![molecular formula C9H17ClN4O B1478095 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride CAS No. 1803586-32-4](/img/structure/B1478095.png)
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
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Overview
Description
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a heterocyclic organic molecule that contains a piperidine ring and a triazole ring. Its unique chemical structure makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole, including compounds similar in structure to 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Molecular Stabilities and Anticancer Properties
Detailed studies have been conducted on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. These compounds have demonstrated potential anti-cancer activity, with some showing strong binding affinities in molecular docking studies (Karayel, 2021).
Synthesis of Schiff and Mannich Bases
Research into the synthesis of Schiff and Mannich bases from derivatives of 1,2,4-triazole, which include compounds structurally related to 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, has provided insights into the potential applications of these compounds in various chemical syntheses (Bekircan & Bektaş, 2008).
Potential as 5-HT2 Antagonist
Studies on the synthesis of 1,2,4-triazole derivatives and their evaluation as 5-HT2 antagonists have been conducted. These compounds, which are chemically related to 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, show promising potential in the treatment of conditions influenced by the 5-HT2 receptor (Watanabe et al., 1992).
properties
IUPAC Name |
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJHKFKNVLZMNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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